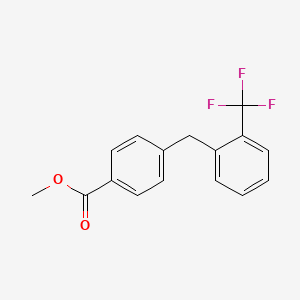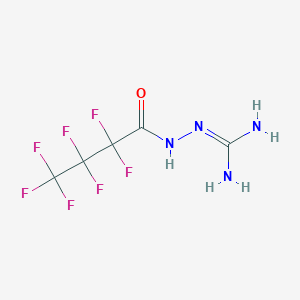![molecular formula C8H8N4O3S B14127611 (2E)-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazinecarbothioamide](/img/structure/B14127611.png)
(2E)-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazinecarbothioamide is a complex organic compound characterized by its unique structure, which includes a nitrofuran moiety and a hydrazinecarbothioamide group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazinecarbothioamide typically involves the condensation of 5-nitrofuran-2-carbaldehyde with thiosemicarbazide under specific reaction conditions. The reaction is usually carried out in an ethanol solvent, with the mixture being refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Various oxidized derivatives of the nitrofuran ring.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted nitrofuran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2E)-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of the nitrofuran moiety.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Mécanisme D'action
The mechanism of action of (2E)-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazinecarbothioamide is not fully understood, but it is believed to involve the interaction of the nitrofuran moiety with biological macromolecules. The nitrofuran group can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the hydrazinecarbothioamide group may interact with specific enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrofurantoin: A well-known nitrofuran antibiotic used to treat urinary tract infections.
Furazolidone: Another nitrofuran compound with antimicrobial properties.
Nitrofurazone: Used as a topical antibacterial agent.
Uniqueness
(2E)-2-[(2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]hydrazinecarbothioamide is unique due to its specific combination of a nitrofuran moiety and a hydrazinecarbothioamide group. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C8H8N4O3S |
|---|---|
Poids moléculaire |
240.24 g/mol |
Nom IUPAC |
[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]thiourea |
InChI |
InChI=1S/C8H8N4O3S/c9-8(16)11-10-5-1-2-6-3-4-7(15-6)12(13)14/h1-5H,(H3,9,11,16)/b2-1+,10-5+ |
Clé InChI |
MFKJKDJNFMUPQU-WYAOVLDQSA-N |
SMILES isomérique |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C=N/NC(=S)N |
SMILES canonique |
C1=C(OC(=C1)[N+](=O)[O-])C=CC=NNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


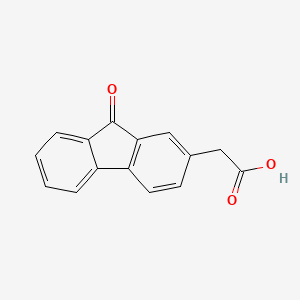
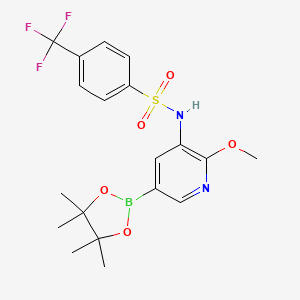

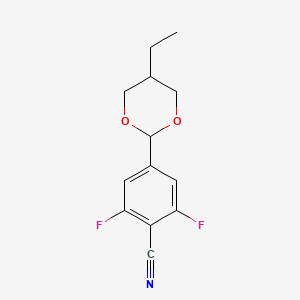
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-valine](/img/structure/B14127567.png)
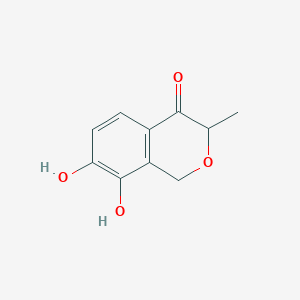

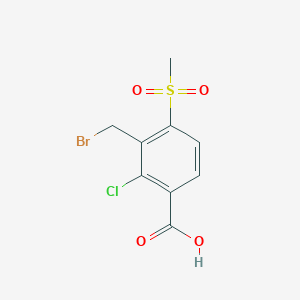

![2-Fluoro-2-azabicyclo[2.2.2]octan-3-one](/img/structure/B14127598.png)
